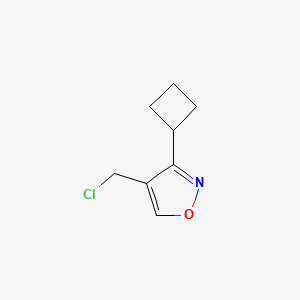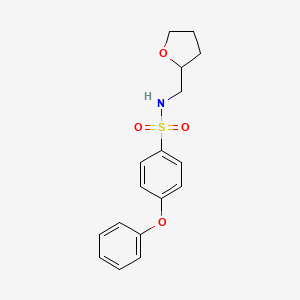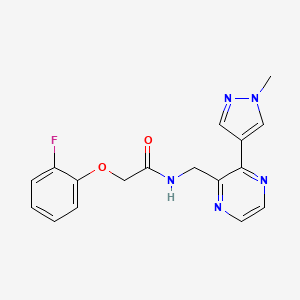
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a benzothiazolyl group
Vorbereitungsmethoden
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the benzothiazolyl intermediate: This step involves the synthesis of 5,7-dimethyl-1,3-benzothiazol-2-amine from 2-amino-5,7-dimethylbenzothiazole through a series of reactions including nitration, reduction, and cyclization.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to form the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)acetic acid: This compound is a precursor in the synthesis of the target compound and has herbicidal properties.
5,7-dimethyl-1,3-benzothiazol-2-amine: This compound is an intermediate in the synthesis of the target compound and has potential biological activities.
N-(2,4-dichlorophenyl)acetamide: This compound is structurally similar and has been studied for its herbicidal and antimicrobial properties.
The uniqueness of this compound lies in its combination of the dichlorophenoxy and benzothiazolyl groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-5-10(2)16-13(6-9)20-17(24-16)21-15(22)8-23-14-4-3-11(18)7-12(14)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNYSDIGPEREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B2541504.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline](/img/structure/B2541510.png)

![5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide](/img/structure/B2541516.png)
![4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2541520.png)

![4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2541523.png)


![3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2541526.png)

